

Orteronel Clinical Trial Phase III Designs: Comprehensive Application Notes and Experimental Protocols

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Compound Focus: **Orteronel**

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Drug Background and Clinical Development Rationale

Orteronel (TAK-700) is an investigational, nonsteroidal oral agent that selectively inhibits the **CYP17A1 enzyme complex**, specifically targeting the **17,20-lyase activity** more selectively than the **17 α -hydroxylase** component. This selective inhibition mechanism differentiates **orteronel** from abiraterone acetate, as it theoretically suppresses extragonadal androgen production while potentially minimizing the mineralocorticoid excess syndrome that typically requires corticosteroid coadministration [1]. The clinical development of **orteronel** was pursued across multiple prostate cancer states, including **metastatic hormone-sensitive prostate cancer (mHSPC)**, **metastatic castration-resistant prostate cancer (mCRPC)**, and **high-risk localized disease** in combination with radiotherapy [1] [2].

The fundamental rationale for **orteronel**'s development stemmed from the recognized importance of **androgen receptor pathway inhibition** in advanced prostate cancer and the clinical need for agents that could effectively suppress extragonadal androgen synthesis without requiring concomitant corticosteroids. Preclinical data indicated that **orteronel** achieved **>97% suppression of testosterone** in castrated animals and demonstrated substantial activity in prostate cancer models [3]. Phase I/II trials established the safety profile and recommended phase III dosing at 300 mg twice daily, with evidence of **prostate-specific antigen (PSA) responses** and radiographic tumor shrinkage in mCRPC patients [3].

Overview of Phase III Clinical Trial Designs

Three major phase III trials evaluated **orteronel** in different prostate cancer populations, each with distinct design elements and control arms tailored to the specific clinical context and standard of care at the time of study initiation.

Table 1: Key Characteristics of **Orteronel** Phase III Trials

Trial Characteristic	SWOG-1216 (mHSPC)	ELM-PC 5 (mCRPC post-docetaxel)	NRG/RTOG 1115 (High-Risk Localized)
Patient Population	Newly diagnosed metastatic hormone-sensitive	Metastatic CRPC progressing during/after docetaxel	Clinically localized with unfavorable features
Sample Size	1,279	Not fully reported	231 (planned: 900)
Experimental Arm	ADT + Orteronel 300 mg BID	Orteronel 400 mg QD + Prednisone 5 mg BID	ADT + RT + Orteronel 300 mg BID
Control Arm	ADT + Bicalutamide 50 mg QD	Placebo + Prednisone 5 mg BID	ADT + RT
Primary Endpoint	Overall Survival (OS)	Overall Survival (OS)	Overall Survival (OS)
Key Secondary Endpoints	PFS, PSA response at 7 months, AE profile	rPFS, PSA response rate, time to opioid use	Metastasis-free survival, PSA-PFS, HRQOL
Stratification Factors	Disease extent, performance status, ADT timing	Prior docetaxel courses, geographic region	Gleason score, PSA level, T-stage

Trial Characteristic	SWOG-1216 (mHSPC)	ELM-PC 5 (mCRPC post-docetaxel)	NRG/RTOG 1115 (High-Risk Localized)
Treatment Duration	Until progression/unacceptable toxicity	Until progression/unacceptable toxicity	24 months
Status	Completed	Completed	Terminated early

The **SWOG-1216 trial** employed an open-label design comparing **orteronel** plus androgen deprivation therapy (ADT) against bicalutamide plus ADT in men with mHSPC [1]. The study targeted a **33% improvement in median overall survival** from an assumed 54 months in the control arm to 72 months in the experimental arm [1]. With 1,279 patients enrolled, it had approximately 90% power to detect this difference at a one-sided alpha of 0.025, with final analysis prespecified after 523 deaths [1].

The **ELM-PC 5 trial** adopted a double-blind, placebo-controlled design in the post-docetaxel mCRPC setting, where patients were randomized to receive **orteronel** plus prednisone versus placebo plus prednisone [3]. This design reflected the standard of care in this patient population established by prior agents such as abiraterone and enzalutamide. Meanwhile, the **NRG/RTOG 1115 trial** investigated **orteronel** in a radically different context—as intensification of ADT combined with definitive radiotherapy for high-risk localized prostate cancer [2]. This study aimed to determine whether adding 24 months of **orteronel** to standard ADT and dose-escalated radiotherapy would improve outcomes, but accrual was halted early after development of **orteronel** was discontinued in other disease settings [2].

Detailed Methodological Protocols

Patient Selection and Recruitment Criteria

Across the phase III trials, patient eligibility criteria were carefully designed to identify distinct clinical populations while maintaining sufficient generalizability to real-world practice. In the **SWOG-1216 trial** for mHSPC, key inclusion criteria required histologically confirmed **adenocarcinoma of the prostate** with documented metastatic disease (either by soft tissue and/or bony metastases), Zubrod performance status of

0-2 (status 3 was allowed if due to bone pain only with PSA ≥ 2.0 ng/mL), and no prior systemic therapy for metastatic disease (with the exception of up to 30 days of ADT before registration) [1]. Patients with extensive disease were eligible if they were unsuitable for or declined docetaxel therapy, reflecting the evolving treatment landscape during the trial's conduct [1].

The **ELM-PC 5 trial** for post-docetaxel mCRPC required patients with **progressive disease** during or after docetaxel-based chemotherapy, with maintained surgical or medical castration (testosterone <50 ng/dL) [3]. Key exclusion criteria included prior chemotherapy with cabazitaxel, mitoxantrone, or anthracyclines; clinically significant heart disease; and brain metastases [3]. The **NRG/RTOG 1115 trial** implemented strict criteria for high-risk disease, including various combinations of Gleason score, PSA levels, and T-stage, with the highest risk group (Gleason ≥ 9) eligible regardless of PSA or T-stage [2]. All patients in this trial had to have no evidence of nodal or distant metastasis by axial imaging and bone scan, confirming truly localized albeit high-risk disease [2].

Treatment Administration and Monitoring Protocols

The drug administration protocols differed meaningfully across trials based on disease setting and control arm selection:

- **SWOG-1216:** Patients in the experimental arm received **orteronel 300 mg orally twice daily** continuously with standard ADT (LHRH agonist/antagonist or orchiectomy) [1]. The control arm received **bicalutamide 50 mg orally once daily** with ADT. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. Dose modifications for **orteronel** were permitted for management of adverse events, with specific guidelines for hematologic, hepatic, and metabolic toxicities [1].
- **ELM-PC 5:** The experimental regimen consisted of **orteronel 400 mg once daily** (a higher dose than in SWOG-1216) plus **prednisone 5 mg twice daily**, while the control arm received placebo plus the same prednisone schedule [3]. The use of prednisone in both arms reflected standard practice in the post-docetaxel mCRPC setting and addressed potential mineralocorticoid-related effects, though **orteronel** was specifically developed to minimize these effects.
- **NRG/RTOG 1115:** This trial incorporated **radiation therapy** alongside systemic treatment. All patients received **dose-escalated RT** (79.2 Gy in 44 fractions to the prostate or 70 Gy in 28 fractions

with hypofractionation) plus 24 months of ADT, with the experimental arm adding **orteronel 300 mg twice daily** for the same 24-month duration [2]. Specific guidelines addressed the management of potential interactions between radiation and systemic therapy.

Endpoint Assessment Methodologies

Endpoint assessments followed standardized protocols with prospective timing:

- **Radiographic assessments:** In SWOG-1216, imaging included **computed tomography or magnetic resonance imaging** of chest/abdomen/pelvis and **bone scanning** at baseline, with subsequent assessments per investigator discretion but typically every 3-6 months [1]. Progression was defined using **PCWG2 criteria** for bone scans (requiring two or more new lesions) and **RECIST 1.1** for soft tissue disease [1].
- **PSA monitoring:** PSA was measured regularly throughout all trials, with specific landmark analyses at predefined timepoints. SWOG-1216 used a **7-month landmark** to categorize PSA response as complete (PSA \leq 0.2 ng/mL), partial (PSA 0.2-4.0 ng/mL), or no response (PSA $>$ 4.0 ng/mL) [1].
- **Quality of life and patient-reported outcomes:** NRG/RTOG 1115 placed particular emphasis on health-related quality of life (HRQOL) assessment using the **Expanded Prostate Cancer Index Composite (EPIC)** instrument, recognizing the importance of functional outcomes in a potentially curative setting [2].

Table 2: Efficacy Outcomes Across **Orteronel** Phase III Trials

Outcome Measure	SWOG-1216 (mHSPC)	ELM-PC 5 (mCRPC)	NRG/RTOG 1115 (Localized)
Primary Endpoint Result	Median OS: 81.1 vs 70.2 mo (HR 0.86; P=0.04)	Did not meet OS endpoint	Trial terminated early
Key Secondary Efficacy	Median PFS: 47.6 vs 23.0 mo (HR 0.58; P<0.0001)	Improved rPFS, PSA response	No significant improvement in efficacy outcomes

Outcome Measure	SWOG-1216 (mHSPC)	ELM-PC 5 (mCRPC)	NRG/RTOG 1115 (Localized)
PSA Response Rate	Significant improvement at 7 months ($P<0.0001$)	Higher PSA50 rate with orteronel	Not primarily reported
Post-Protocol Therapy	61.3% (orteronel) vs 77.4% (control)	Not reported	Not applicable

Efficacy and Safety Results Analysis

Primary and Secondary Efficacy Outcomes

Despite promising activity in earlier phase trials, **orteronel** failed to demonstrate a statistically significant improvement in overall survival—the primary endpoint—in any of the phase III trials. In **SWOG-1216**, after a median follow-up of 4.9 years, the median OS was 81.1 months with **orteronel** versus 70.2 months with bicalutamide (hazard ratio 0.86; 95% CI, 0.72 to 1.02; $P=0.040$, one-sided) [1]. Although this represented a **14% reduction in death risk**, it did not meet the prespecified statistical significance boundary (one-sided $P\leq 0.022$) [1]. A notable finding was the substantial improvement in **median progression-free survival** (47.6 versus 23.0 months; HR 0.58; 95% CI, 0.51 to 0.67; $P<0.0001$) and significantly better PSA responses at the 7-month landmark in the **orteronel** arm [1].

The **discordance between PFS and OS** outcomes in **SWOG-1216** raised important methodological considerations. The investigators noted that the extensive use of **post-protocol life-prolonging therapies** (received by 77.4% in the control arm versus 61.3% in the **orteronel** arm) may have obscured any potential OS benefit [1] [4]. Additionally, the median OS in the control arm substantially exceeded historical expectations (70.2 months versus approximately 46 months in earlier trials), reflecting the **evolving treatment landscape** for metastatic prostate cancer [1]. In the **ELM-PC 5 trial**, **orteronel** plus prednisone demonstrated improved radiographic PFS and higher PSA response rates compared to placebo plus prednisone but similarly failed to achieve a significant OS benefit in the post-docetaxel mCRPC setting [3].

Safety and Tolerability Profile

The safety data across trials consistently showed that **orteronel** treatment was associated with **increased toxicities** compared to control therapies, though with generally manageable profiles:

Table 3: Safety Overview from **Orteronel** Phase III Trials

Safety Parameter	SWOG-1216	ELM-PC 5	NRG/RTOG 1115
Grade 3/4 AEs	43% (Orteronel) vs 14% (Control)	Not fully reported	Higher with orteronel combination
Common AEs	Fatigue, hypertension, gastrointestinal effects	Not fully reported	Fatigue, hypertension, rash
Dose Modifications	Permitted for toxicity management	Allowed per protocol	Required in significant proportion
Treatment Discontinuation	Not specifically reported	Not specifically reported	Impaired drug tolerability noted

In **SWOG-1216**, the most frequent adverse events with **orteronel** included **fatigue, hypertension, and gastrointestinal disturbances** [1]. The substantially higher rate of grade 3/4 adverse events in the **orteronel** arm (43% versus 14% in control) highlighted the **trade-off between efficacy and toxicity** [1] [4]. The NRG/RTOG 1115 trial reported that **orteronel** did not significantly worsen the health-related quality of life impacts beyond those already associated with RT and ADT, which was an important consideration in the non-metastatic setting where maintaining quality of life is particularly valued [2]. However, the trial noted **impaired drug tolerability** that likely contributed to early study termination [2].

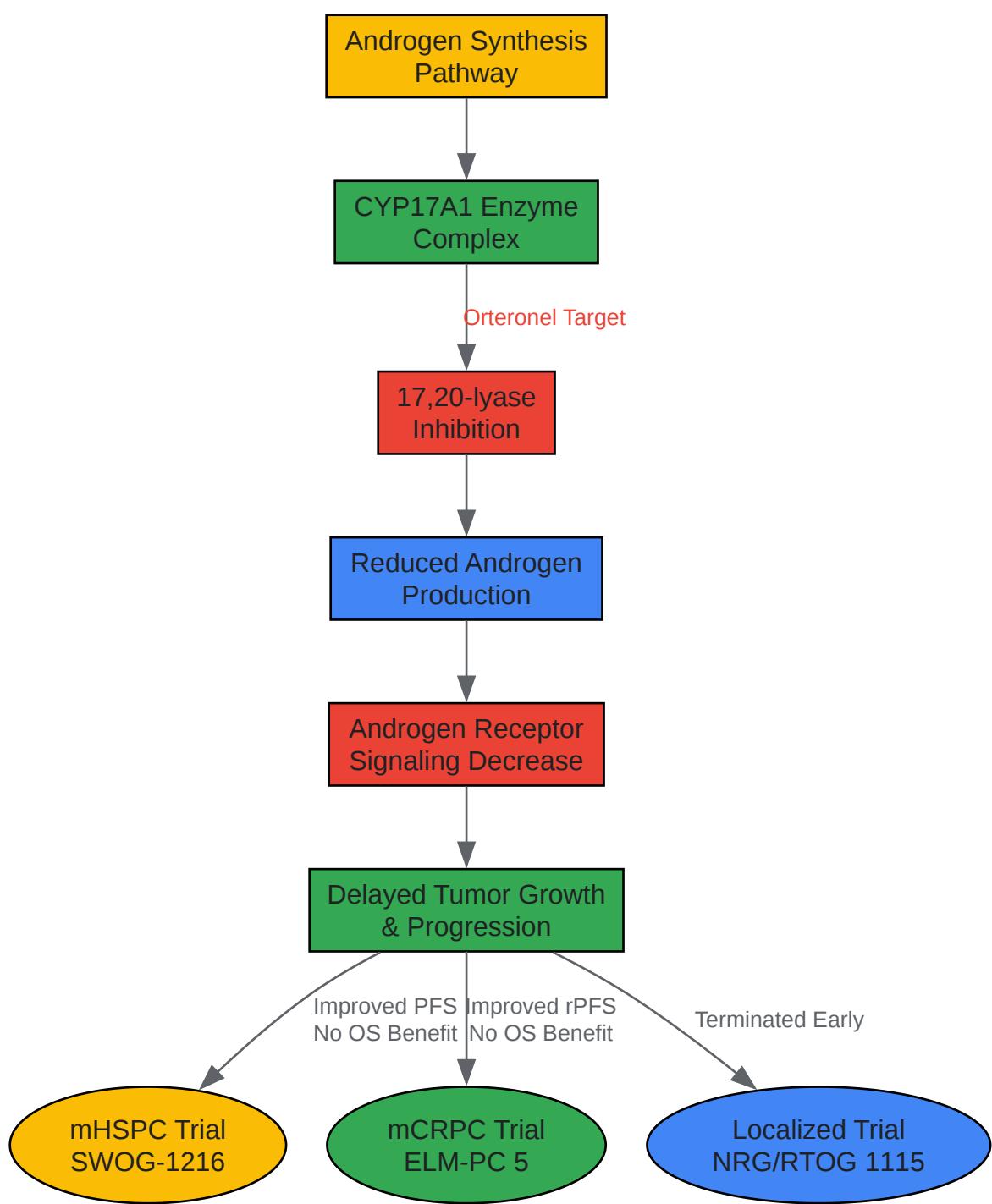
Conclusions and Therapeutic Implications

The collective results from the phase III trials of **orteronel** led to the **discontinuation of its clinical development** across all prostate cancer states. Despite a solid mechanistic rationale and promising phase II data, the failure to achieve statistically significant overall survival benefits across multiple trials and disease settings suggests that **orteronel** may be less effective than other available androgen-axis inhibitors such as

abiraterone and enzalutamide [1] [3]. The development history of **orteronel** offers several important lessons for future drug development in prostate cancer:

First, the **discordance between intermediate endpoints (PFS, PSA response) and overall survival** observed in SWOG-1216 raises methodological concerns about relying on these measures as consistent surrogates for OS, particularly in an era of effective post-progression therapies [1] [4]. Second, the **evolving treatment landscape** significantly impacts trial interpretation, as demonstrated by the substantially longer than expected survival in control arms [1]. Finally, the **risk-benefit ratio** must be carefully considered, as the modest efficacy gains with **orteronel** did not clearly justify the substantially higher toxicity burden compared to control therapies [1] [2].

The following diagram illustrates the mechanistic basis of **orteronel**'s action and the clinical development pathway across different prostate cancer states:



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Figure 1: **Orteronel** Mechanism of Action and Clinical Development Pathway

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